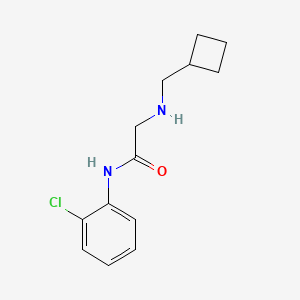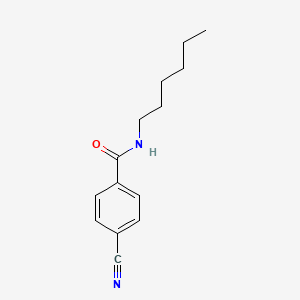![molecular formula C13H18BrNZn B14893436 2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile to form carbon-carbon bonds. The presence of tetrahydrofuran as a solvent stabilizes the organozinc reagent, enhancing its reactivity and solubility.
准备方法
The synthesis of 2-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 2-[(4-Methyl-1-piperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Reactants: 2-[(4-Methyl-1-piperidino)methyl]bromobenzene and zinc powder.
Solvent: Tetrahydrofuran.
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures.
Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.
化学反应分析
2-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: This compound is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds. The reaction typically involves a palladium catalyst, a base, and a suitable electrophile (e.g., aryl halides).
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc moiety acts as a nucleophile, replacing a leaving group in an electrophile.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various electrophiles. The major products formed depend on the specific reaction conditions and the nature of the electrophile used.
科学研究应用
2-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Medicinal Chemistry: The compound is used to create intermediates for drug development, particularly in the synthesis of biologically active molecules.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.
Biological Studies: Researchers use this compound to study the mechanisms of various biochemical processes and to develop new biochemical tools.
作用机制
The mechanism of action of 2-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide primarily involves its role as a nucleophile in cross-coupling reactions. The zinc atom in the compound coordinates with the palladium catalyst, facilitating the transfer of the phenyl group to the electrophile. This process involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the electrophile, forming a palladium complex.
Transmetalation: The phenylzinc compound transfers the phenyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final product and regenerating the palladium catalyst.
相似化合物的比较
2-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide can be compared with other organozinc compounds, such as:
Phenylzinc Bromide: Lacks the piperidino group, making it less sterically hindered and potentially less selective in certain reactions.
2-[(4-Methyl-1-piperidino)methyl]phenylmagnesium Bromide: A Grignard reagent with similar reactivity but different solubility and stability properties.
2-[(4-Methyl-1-piperidino)methyl]phenylboronic Acid: Used in Suzuki coupling reactions, offering different reactivity and selectivity profiles.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable tool in organic synthesis.
属性
分子式 |
C13H18BrNZn |
|---|---|
分子量 |
333.6 g/mol |
IUPAC 名称 |
bromozinc(1+);4-methyl-1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;;/h2-5,12H,7-11H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
YNFWVTMHYQXFJC-UHFFFAOYSA-M |
规范 SMILES |
CC1CCN(CC1)CC2=CC=CC=[C-]2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


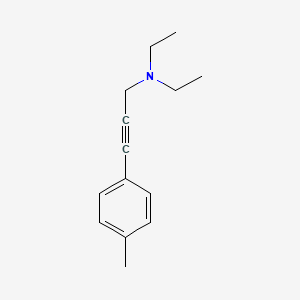
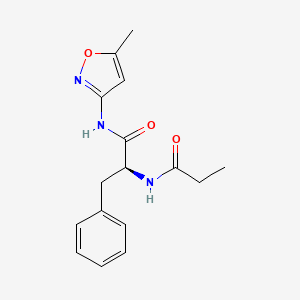
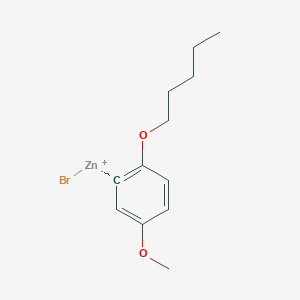
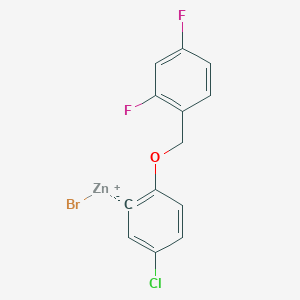
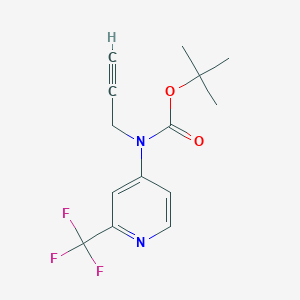
![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
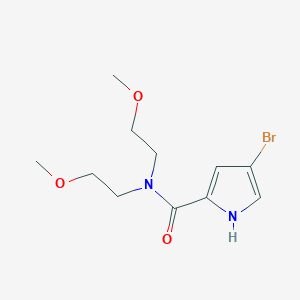
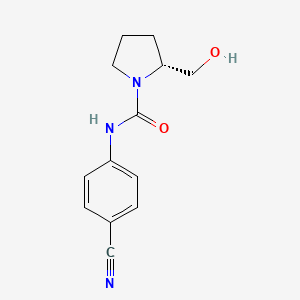
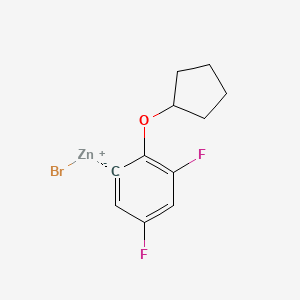
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
